5-{4-[(3-Methylbutanoyl)amino]anilino}-5-oxopentanoic acid
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Description
5-{4-[(3-Methylbutanoyl)amino]anilino}-5-oxopentanoic acid is a useful research compound. Its molecular formula is C16H22N2O4 and its molecular weight is 306.36g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
- Synthesis of 5-Amino-4-oxopentanoic Acid Derivatives : Studies have shown methods for synthesizing derivatives of 5-amino-4-oxopentanoic acid, which include esterification, bromination, and reaction with potassium phthalimide followed by acidolysis, yielding significant advancements in the synthesis process with an overall yield of 44% (Lin Yuan, 2006). Another method involved electroreduction in acidic-alcoholic solutions, exploring factors like cathode material and electrolysis conditions, achieving a substance yield of 61.1–66.0% and a current yield of 68.1–68.6% (A. Konarev, E. A. Lukyanets, V. M. Negrimovskii, 2007).
Structural and Chemical Analysis
- Crystal Structures and Hydrogen Bond Analysis : Research on amino acid conjugates of terephthalic and benzene-1,2,3-tricarboxylic acids revealed insights into hydrogen-bonded 2D and 3D nets based on linear connecting amino acid derivatives, facilitating the understanding of molecular structures and interactions (A. Karmakar et al., 2014).
Biological Interactions
- Interactions with Biological Systems : Studies on carboxamide derivatives of amino acids have explored their interactions with Bovine serum albumin (BSA) using ultrasonic interferometer techniques, providing insights into the binding effects at various pH levels and indicating significant binding at acidic pH (S. Thakare et al., 2018).
Antimicrobial Activities
- Antimicrobial Activity of Derivatives : Novel quinazolinone derivatives synthesized from 4-oxo-4H-3,1-benzoxazin-2-yl compounds showed antimicrobial activity, highlighting the potential of these derivatives in developing new antimicrobial agents (O. M. Habib, H. M. Hassan, A. El‐Mekabaty, 2013).
Properties
IUPAC Name |
5-[4-(3-methylbutanoylamino)anilino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-11(2)10-15(20)18-13-8-6-12(7-9-13)17-14(19)4-3-5-16(21)22/h6-9,11H,3-5,10H2,1-2H3,(H,17,19)(H,18,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVWGZIGZLLECO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.